2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
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Overview
Description
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the reaction of tetrahydro-2H-pyran with a fluorinated ether. A common method includes the use of trifluoromethylation reagents under controlled conditions to introduce the trifluoromethyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, enhances the efficiency of the process. Purification steps, including distillation and crystallization, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is utilized in several fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the development of fluorinated analogs of biologically active compounds.
Medicine: Potential use in drug design due to its stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact mechanism involves the formation of stable complexes with target molecules, leading to altered biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran, tetrahydro-2-methoxy-
- 2H-Pyran, tetrahydro-2-ethoxy-
- 2H-Pyran, tetrahydro-2-propoxy-
Uniqueness
Compared to its analogs, 2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exhibits superior stability and reactivity due to the presence of multiple fluorine atoms. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
CAS No. |
115347-48-3 |
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Molecular Formula |
C8H10F6O2 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)oxane |
InChI |
InChI=1S/C8H10F6O2/c9-7(10,11)6(8(12,13)14)16-5-3-1-2-4-15-5/h5-6H,1-4H2 |
InChI Key |
SCLBRAYIWHDNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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